氯化铽(III)水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

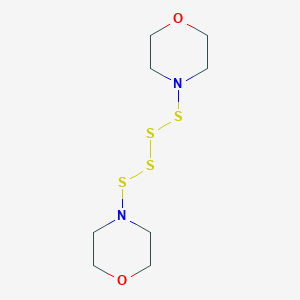

Terbium(III) chloride hydrate, also known as terbium trichloride hydrate, is a white crystalline powder composed of terbium, chlorine, and water. It is an important inorganic compound and is used in a variety of scientific research applications. Terbium(III) chloride hydrate is a highly reactive compound and can be synthesized in a variety of ways. It is used in research to study the behavior and properties of terbium and other elements.

科学研究应用

X 射线照射下氯化钠的冷发光:当 X 射线照射下的氯化钠溶解在水溶液中时,铽(III)会增强冷发光。这个过程涉及固体/溶液界面结合的氯离子到铽(III)的分子间能量转移 (Kulmala 等,1994)。

水样中痕量铽的预浓缩:铽(III)离子可以用固相萃取法从水样中预浓缩。这种方法涉及天然外喀尔巴阡斜发沸石,可用于分光光度法测定各种基质中的铽离子 (Vasylechko 等,2015)。

熔融氯化物中的电化学:已经对熔融 LiCl-KCl 中钨电极上铽的电化学行为进行了研究。这项研究探索了金属 Tb 从氯化物混合物中电结晶 (Bermejo 等,2008)。

细菌孢子检测和测定:氯化铽与细菌内孢子中的二吡啶酸钙反应,形成二吡啶酸铽(III)阴离子,这可用于通过光致发光测量进行细菌孢子检测 (Rosen 等,1997)。

多孔玻璃中的发光:对封装在多孔玻璃中的氯化铽(III)的研究揭示了在水蒸气吸附过程中发光参数和发光猝灭的浓度依赖性 (Gavronskaya 等,2007)。

由卤化碱金属溶解引起的铽(III)化学发光:这项研究探索了通过在过二硫酸盐水溶液中溶解附加着色的卤化碱金属晶体来诱导 Tb(III) 螯合物化学发光 (Kulmala 等,1995)。

与 DNA 的相互作用:已经使用发光光谱和衰变研究了三价铽(III)离子与 DNA 的相互作用,表明由于与 DNA 络合而导致的发光强度发生变化 (Costa 等,2005)。

铽(III)配合物的物理光学性质:对铽(III)配合物与席夫碱配体的物理光学性质的研究表明,在红色和绿色区域有很强的特征发射,突出了在发光中的潜在应用 (Vishwakarma 等,2021)。

安全和危害

Terbium(III) chloride hexahydrate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

未来方向

Terbium(III) chloride hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It is also used in the semiconductor industry . Future research may explore its potential uses in other areas of technology.

作用机制

Target of Action

Terbium(III) chloride hydrate is primarily used in the field of materials science and analytical chemistry . It is used to study the effect of Tb(III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .

Mode of Action

Terbium(III) chloride hydrate interacts with its targets through its Tb(III) ions. These ions can affect the micellization properties of surfactants, altering their behavior and effectiveness . In the context of aptasensor synthesis, the Tb(III) ions likely interact with the sensor components to enable the detection of ofloxacin .

Biochemical Pathways

Its use in studying the micellization properties of surfactants suggests it may influence the self-assembly processes of these molecules .

Pharmacokinetics

As a lanthanide compound, it is expected to have low bioavailability due to poor absorption and rapid excretion .

Result of Action

The primary result of terbium(III) chloride hydrate’s action is its influence on the micellization properties of surfactants . This can affect the surfactant’s ability to reduce surface tension and form micelles, which are crucial for many industrial and biological processes . Additionally, it can be used to create a label-free aptasensor for detecting ofloxacin residues in food .

Action Environment

The action of terbium(III) chloride hydrate can be influenced by environmental factors such as temperature, pH, and the presence of other ions . These factors can affect the stability of the compound and its efficacy in interacting with its targets .

生化分析

Biochemical Properties

Terbium(III) chloride hydrate can be used to study the effect of Tb(III) ions on the micellization properties of surfactants . It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in food .

Cellular Effects

Terbium(III) chloride hydrate has been shown to have effects on cell growth and sporulation. For instance, it can suppress bacterial growth while enhancing spore tolerance to wet heat .

Molecular Mechanism

It is known that the hydrated terbium(III) ion has a highly positive reduction potential . It can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .

Temporal Effects in Laboratory Settings

It is known that Terbium(III) chloride hydrate is a stable compound .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Terbium(III) chloride hydrate in animal models. One study has shown that male mice intravenously administered with TbCl3 at 10, 25, or 50 mg Tb/kg showed time-course and dose-related changes in organ distributions of Tb .

属性

IUPAC Name |

trichloroterbium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQJKRSNPOIDS-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tb](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583438 |

Source

|

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13798-24-8, 19423-82-6 |

Source

|

| Record name | Terbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

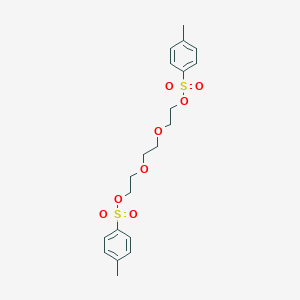

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

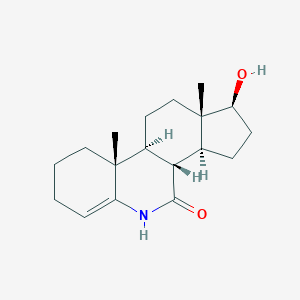

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)

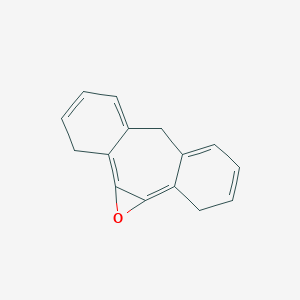

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)